![molecular formula C24H22O2 B12294132 4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol](/img/structure/B12294132.png)
4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is a complex organic compound characterized by its unique spirobiindene structure This compound features a spiro linkage between two indene moieties, with hydroxy and phenylmethyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole intermediate . This intermediate undergoes further reactions, including spirocyclization, to yield the desired spirobiindene compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated or other substituted aromatic compounds.
科学研究应用
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-[hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol involves its interaction with specific molecular targets. The hydroxy and phenylmethyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
1H-Pyrazolo[3,4-b]quinolines: Studied for their photophysical and biological properties.
Benzene Derivatives: Undergo similar electrophilic aromatic substitution reactions.
Uniqueness
4-[Hydroxy(phenyl)methyl]-3,3’-spirobi[1,2-dihydroindene]-4’-ol is unique due to its spirobiindene structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
属性
分子式 |
C24H22O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-[hydroxy(phenyl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4'-ol |
InChI |
InChI=1S/C24H22O2/c25-20-11-5-9-17-13-15-24(22(17)20)14-12-16-8-4-10-19(21(16)24)23(26)18-6-2-1-3-7-18/h1-11,23,25-26H,12-15H2 |
InChI 键 |
FYJMCPGHDORIAI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC3=C2C(=CC=C3)O)C4=C1C=CC=C4C(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



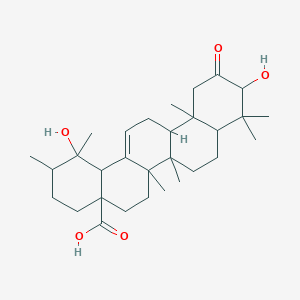
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)

![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
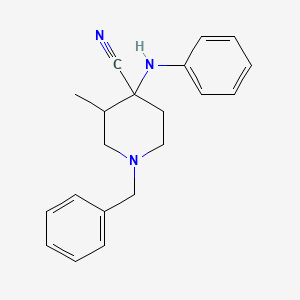
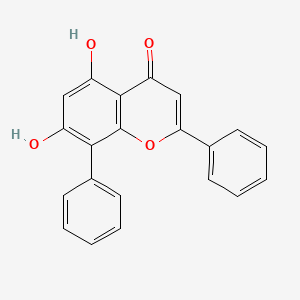
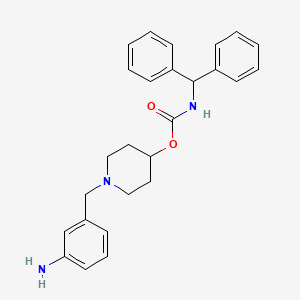
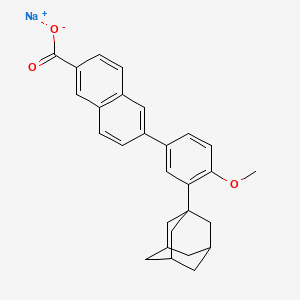
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)

